N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide
Description
N-[(2E)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide is a synthetic small molecule characterized by a thiazole core substituted with a dimethyl group and an oxobutanamide side chain linked to a 4-[(4-fluorophenyl)sulfonyl]piperazine moiety. The thiazole ring contributes to its planar, aromatic structure, while the piperazine group introduces conformational flexibility. The sulfonyl and fluorine substituents enhance polarity and metabolic stability, making it a candidate for pharmaceutical applications. Structural determination of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for graphical visualization .
Properties
Molecular Formula |
C19H23FN4O4S2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C19H23FN4O4S2/c1-13-14(2)29-19(21-13)22-17(25)7-8-18(26)23-9-11-24(12-10-23)30(27,28)16-5-3-15(20)4-6-16/h3-6H,7-12H2,1-2H3,(H,21,22,25) |
InChI Key |
DGOVBDOSZFDDLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the piperazine and fluorophenyl sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the piperazine moiety play crucial roles in binding to enzymes or receptors, leading to the modulation of biological activities. The compound may inhibit certain enzymes or disrupt cellular processes, resulting in its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are highlighted through comparisons with analogous molecules from the literature. Key structural and functional differences are summarized below:
Table 1: Structural Comparison with Analogous Compounds
Key Structural and Functional Differences
Core Heterocycle: The target compound’s thiazole core (vs. triazine, benzoimidazopyrimidine, or indole in analogs) provides distinct electronic and steric properties.
Piperazine Substituents: The 4-fluorophenylsulfonyl group on the piperazine ring distinguishes the target compound from analogs with methylpiperazine () or benzylpiperazine ().
Electron-Withdrawing vs. Electron-Donating Groups :
- The fluorine atom on the phenyl ring (electron-withdrawing) contrasts with methoxy (electron-donating) groups in and . Fluorine improves metabolic stability and lipophilicity, while methoxy groups may enhance solubility but reduce membrane permeability .
Functional Group Impact :
- The oxobutanamide side chain in the target compound introduces a ketone and amide, enabling hydrogen bonding with biological targets. In contrast, acrylamide () and oxalic acid () moieties may confer different reactivity or pharmacokinetic profiles.
Physicochemical and Pharmacokinetic Insights
- Solubility : The sulfonyl and amide groups enhance aqueous solubility relative to pivalamide-containing analogs like 923121-43-1 ().
- Synthetic Complexity : The thiazole-piperazine-sulfonyl architecture requires multi-step synthesis, whereas triazine-based compounds () may involve simpler coupling reactions.
Research Implications and Limitations
While the target compound’s structural features suggest advantages in target engagement and stability, direct pharmacological data are absent in the provided evidence. Comparative studies with analogs indicate that sulfonylated piperazines often exhibit enhanced kinase or receptor binding compared to alkylated variants .
Biological Activity
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide is a complex organic compound with significant biological activity. This article reviews the compound's properties, mechanisms of action, and its potential applications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄OS₂ |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 1219573-28-0 |
The biological activity of this compound can be attributed to its structural components, particularly the thiazole moiety, which is known for its ability to interact with various biological targets. The thiazole ring can inhibit specific enzymes and proteins, disrupting cellular processes that lead to antimicrobial or anticancer effects. The presence of the piperazine and sulfonyl groups further enhances its interaction with biological molecules, potentially increasing its efficacy against various diseases.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting cancer cell proliferation. In a comparative study, certain thiazole derivatives demonstrated IC₅₀ values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to target bacterial cell walls and inhibit growth effectively. In vitro studies have shown significant antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Anticonvulsant Activity
Research has highlighted the anticonvulsant potential of thiazole-containing compounds. For example, a related thiazole derivative exhibited a median effective dose (ED₅₀) of 18.4 mg/kg in picrotoxin-induced convulsion models . This suggests that modifications to the thiazole structure can enhance anticonvulsant efficacy.
Case Studies
- Anticancer Efficacy : A study on structurally related compounds demonstrated significant cytotoxicity against several cancer cell lines. The presence of specific substituents on the thiazole ring was crucial for enhancing activity against Bcl-2 Jurkat cells and A-431 cells .
- Antimicrobial Screening : In another investigation, derivatives of thiazole were screened for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications increased potency significantly compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
